

An In-depth Technical Guide to Methyl 4-fluoro-3-nitrobenzoate

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Compound of Interest

Compound Name: 4-Fluoro-2-methyl-5-nitrobenzoic acid

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Abstract

The chemical formula C₈H₆FN₂O₄ corresponds to several isomers, with this technical guide focusing on methyl 4-fluoro-3-nitrobenzoate. This compound is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals.^{[1][2]} Its versatile reactivity, stemming from the presence of a fluorine atom, a nitro group, and a methyl ester on the aromatic ring, makes it a valuable building block in organic synthesis.^[1] This document provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its applications. Due to a lack of specific publicly available data on the biological activity and mechanism of action of methyl 4-fluoro-3-nitrobenzoate, this guide will focus on its well-documented chemical aspects.

Chemical Identity and Properties

Methyl 4-fluoro-3-nitrobenzoate is an aromatic compound with the IUPAC name methyl 4-fluoro-3-nitrobenzoate.^[3] It is also known by synonyms such as 4-fluoro-3-nitrobenzoic acid methyl ester.^[4]

Table 1: Chemical and Physical Properties of Methyl 4-fluoro-3-nitrobenzoate

Property	Value	Source(s)
IUPAC Name	methyl 4-fluoro-3-nitrobenzoate	[3]
Molecular Formula	C8H6FNO4	[5]
Molecular Weight	199.14 g/mol	[5]
CAS Number	329-59-9	[3]
Appearance	White to yellow to green powder/crystal	
Melting Point	56-59 °C	[4]
Boiling Point	299 °C	[4]
Solubility	Soluble in ethanol, ether, and methanol. Insoluble in water.	[4][6][7]
InChI Key	CNJJSTPBUHAEFH-UHFFFAOYSA-N	[8]

Synthesis of Methyl 4-fluoro-3-nitrobenzoate

The synthesis of methyl 4-fluoro-3-nitrobenzoate is typically achieved through the esterification of 4-fluoro-3-nitrobenzoic acid.

Experimental Protocol: Fischer Esterification

This protocol is based on a standard Fischer esterification reaction.

Materials:

- 4-Fluoro-3-nitrobenzoic acid (5.55 g)[8]
- Methanol (50 ml)[8]
- Concentrated sulfuric acid (6.4 ml)[8]
- Crushed ice[8]

- Distilled water
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Buchner funnel and filter paper
- Vacuum flask

Procedure:

- In a round-bottom flask, dissolve 5.55 g of 4-fluoro-3-nitrobenzoic acid in 50 ml of methanol.
[8]
- Carefully add 6.4 ml of concentrated sulfuric acid to the solution.
- Attach a reflux condenser and heat the mixture to reflux for 3 hours using a heating mantle.
[8]
- After 3 hours, cool the reaction mixture to room temperature.[8]
- Pour the cooled mixture onto crushed ice.[8]
- Collect the precipitated solid product by vacuum filtration using a Buchner funnel.[8]
- Wash the solid with cold distilled water to remove any remaining acid.
- Dry the product in vacuo to obtain methyl 4-fluoro-3-nitrobenzoate.[8] A yield of approximately 5.40 g (90%) can be expected.[8]

Applications in Organic Synthesis

Methyl 4-fluoro-3-nitrobenzoate is a versatile intermediate due to its three reactive sites: the methyl ester, the nitro group, and the fluorine atom.[1]

- Reduction of the Nitro Group: The nitro group can be reduced to an amine, which opens pathways to the formation of amides and ureas.[1]
- Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other esters or reduced to an alcohol.[1]
- Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by nucleophiles under specific reaction conditions.[1]

One notable application is its use in the preparation of compounds like dimethyl 3-nitro-3',4'-oxydibenzoate through reaction with 3-hydroxy-benzoic acid methyl ester, demonstrating its utility in forming ether linkages common in active pharmaceutical ingredients (APIs).[1][6]

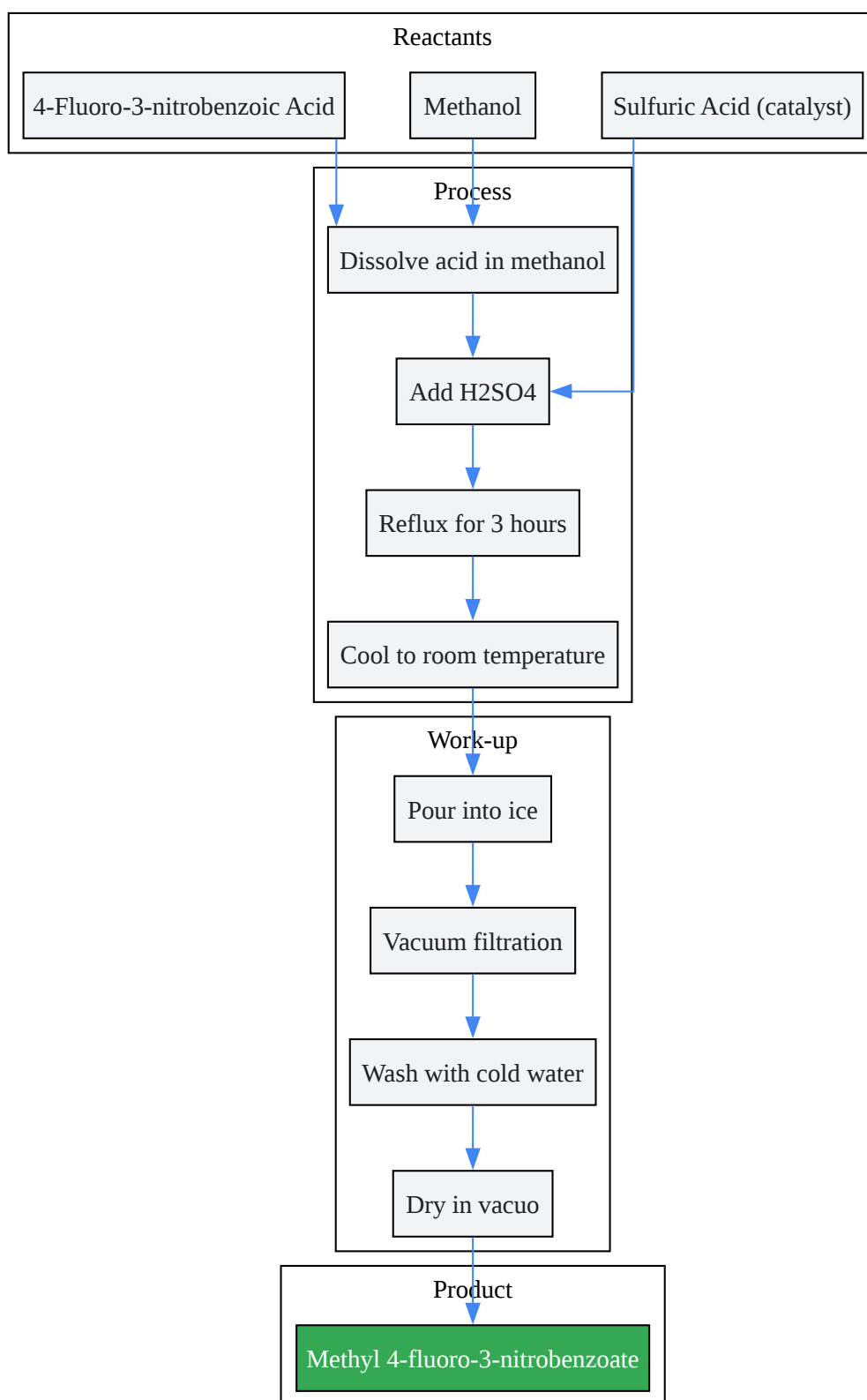
Biological Activity

As of the date of this publication, there is no specific, publicly available data detailing the biological activity, mechanism of action, or associated signaling pathways of methyl 4-fluoro-3-nitrobenzoate.

However, the broader class of nitroaromatic compounds is known for a range of biological effects.[9] The nitro group is a strong electron-withdrawing group that can be metabolically reduced in biological systems to form reactive intermediates, which can lead to both therapeutic effects and toxicity.[10] Nitroaromatic compounds have been investigated for their antimicrobial and anticancer properties.[9][11][12] It is important to note that these general properties of the class cannot be directly attributed to methyl 4-fluoro-3-nitrobenzoate without specific experimental evidence.

Visualizations

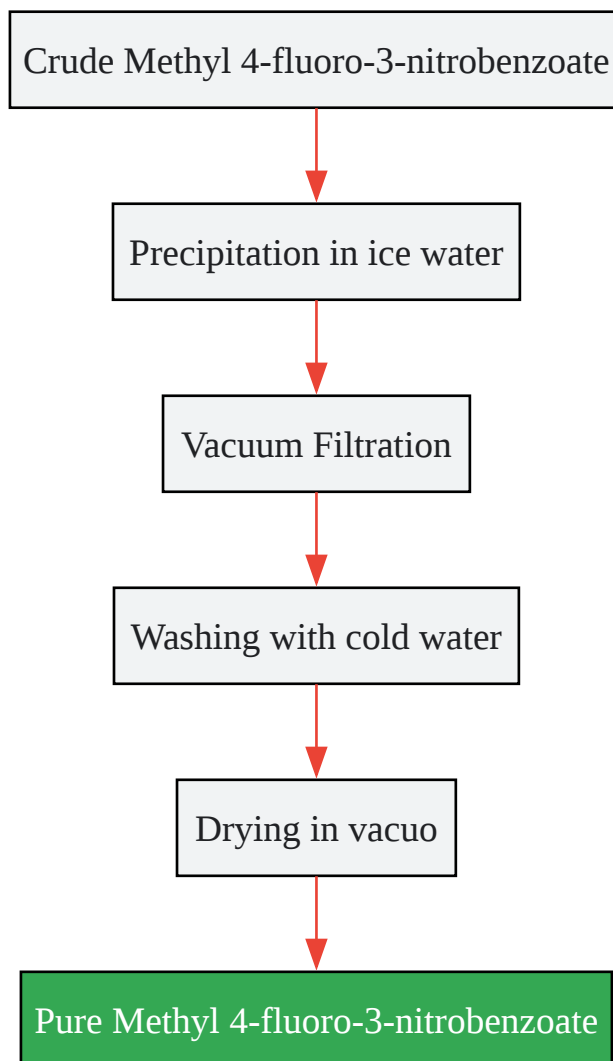
Diagram 1: Synthesis Workflow of Methyl 4-fluoro-3-nitrobenzoate



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Caption: Synthesis workflow for methyl 4-fluoro-3-nitrobenzoate.

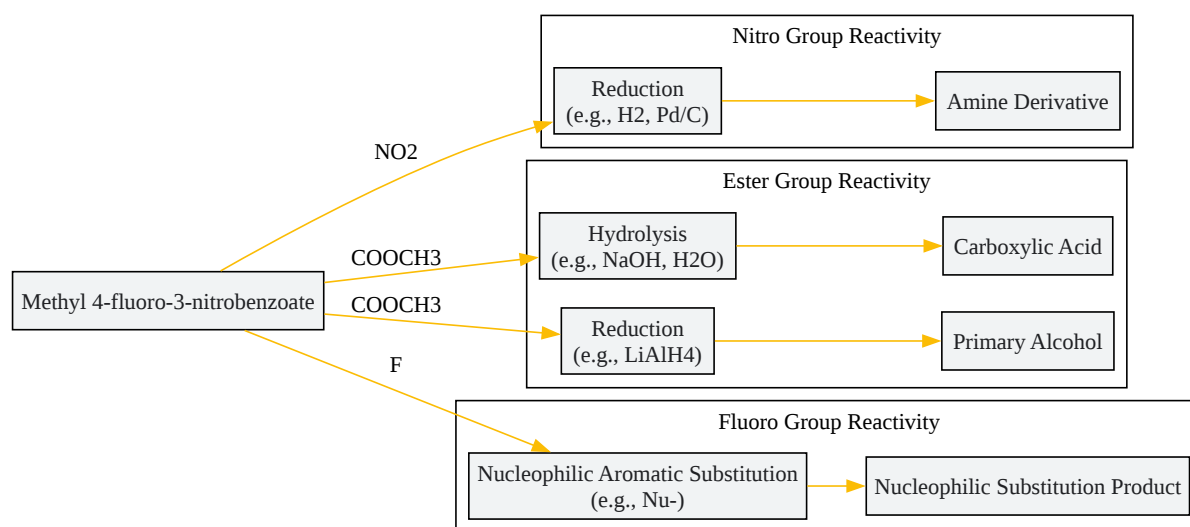
Diagram 2: Purification Workflow



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Caption: Purification workflow for the synthesized product.

Diagram 3: General Reactivity of Functional Groups



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Caption: General reactivity of methyl 4-fluoro-3-nitrobenzoate.

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